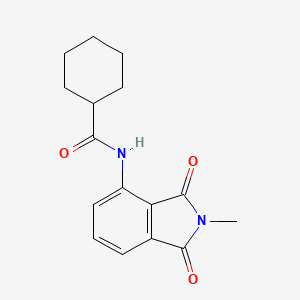

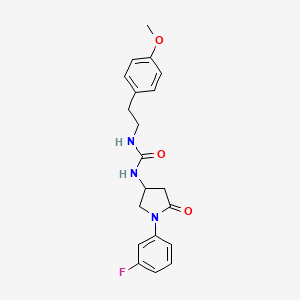

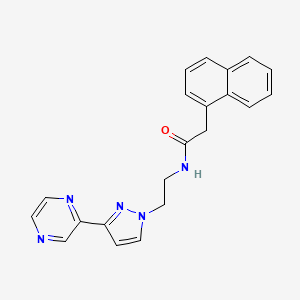

3-(Piperazin-1-yl)-6-(piperidin-1-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods, including the inverse-electron-demand Diels-Alder reactions, which are a common synthetic route for such compounds. For instance, the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines has been shown to significantly accelerate the cycloaddition reactions, providing an efficient method for preparing these compounds . Additionally, the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents demonstrate the versatility of pyridazine derivatives in drug development .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often characterized by their ability to coordinate with metals, forming complex structures such as gridlike metal complexes . Single crystal development for certain derivatives has been reported, which is crucial for understanding the three-dimensional arrangement of these molecules and their potential interactions with biological targets .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including unexpected cycloadditions with ketones and aldehydes, providing alternative routes for the synthesis of substituted pyridazines . The reactivity of these compounds is an important aspect of their chemical behavior and can influence their applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as their metal-coordinating ability, are central to their function in self-assembly and complex formation . The evaluation of their inhibitory concentrations against Mycobacterium tuberculosis and cytotoxicity on human cells provides insight into their biological activity and safety profile . Furthermore, the identification of potent inhibitors with good oral bioavailability and desirable pharmacokinetic properties, such as plasma triglyceride-lowering effects, highlights the therapeutic potential of these compounds .

Mechanism of Action

Target of Action

Similar compounds with piperazin-1-yl groups have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure .

Mode of Action

Similar compounds have been shown to inhibit tubulin polymerization . This suggests that 3-(Piperazin-1-yl)-6-(piperidin-1-yl)pyridazine might interact with tubulin in a similar manner, potentially leading to disruption of microtubule dynamics and cell division .

Biochemical Pathways

Given the potential interaction with tubulin, it can be inferred that the compound may affect pathways related to cell division and growth . Disruption of these pathways could lead to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been reported to have improved pharmacokinetic profiles , suggesting that this compound might also have favorable ADME properties.

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells . This suggests that this compound might have similar cytotoxic effects, potentially making it a candidate for cancer therapy .

properties

IUPAC Name |

3-piperazin-1-yl-6-piperidin-1-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5/c1-2-8-17(9-3-1)12-4-5-13(16-15-12)18-10-6-14-7-11-18/h4-5,14H,1-3,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXURKFNLXLUKIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine;hydrochloride](/img/structure/B3004185.png)

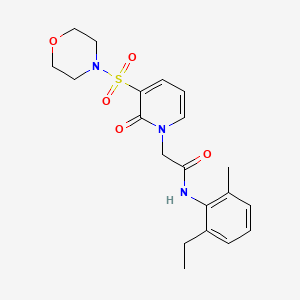

![3-[3-(2-ethylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3004188.png)

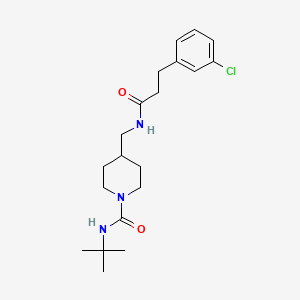

![5-[(3-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3004195.png)

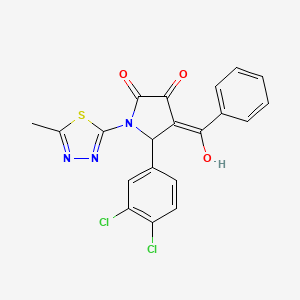

![2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile](/img/structure/B3004196.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3004197.png)